(R)-(+)-N-(1-Phenylethyl)succinamic acid physical properties
(R)-(+)-N-(1-Phenylethyl)succinamic acid physical properties
An In-Depth Technical Guide to the Physicochemical Properties of (R)-(+)-N-(1-Phenylethyl)succinamic acid
Introduction
(R)-(+)-N-(1-Phenylethyl)succinamic acid is a chiral carboxylic acid of significant interest in synthetic and medicinal chemistry. Its primary utility lies in its role as a chiral resolving agent, particularly for the separation of racemic amines. The efficacy of such resolutions, as well as its application in further synthetic transformations, is fundamentally dictated by its physical properties. A thorough understanding of its thermal behavior, optical activity, solubility, and spectroscopic signature is paramount for researchers in drug development and chemical synthesis to ensure purity, confirm stereochemistry, and design robust experimental protocols.
This guide provides a comprehensive overview of the core physical properties of (R)-(+)-N-(1-Phenylethyl)succinamic acid, grounded in established literature and standard analytical methodologies. It is designed to serve as a technical resource for scientists, offering not just data, but also insights into the causality behind the observations and the experimental workflows used for their determination.
Core Physicochemical Identifiers
The fundamental identity of a chemical compound is established by its molecular formula, weight, and registry number. These identifiers are crucial for stoichiometric calculations, database searches, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| CAS Number | 21752-33-0 | [1][2] |
| Appearance | White to light yellow solid | [3] |
| InChI Key | WUEKFTPKHWMMIP-SECBINFHSA-N | [1] |
Thermal Properties: Melting Point
The melting point is a critical indicator of a crystalline solid's purity. For (R)-(+)-N-(1-Phenylethyl)succinamic acid, a sharp melting range is indicative of high purity and the absence of significant contaminants, including the (S)-enantiomer which could depress the melting point.
The literature value for the melting point is reported as 100-104 °C [3][4]. This relatively narrow range suggests a stable crystalline form under standard conditions.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Chiroptical Properties: Specific Rotation
As a chiral molecule, the most defining physical property of (R)-(+)-N-(1-Phenylethyl)succinamic acid is its ability to rotate plane-polarized light. The direction and magnitude of this rotation are unique to its stereochemical configuration. The "(+)" designation indicates that it is dextrorotatory, rotating light to the right.
The specific rotation ([α]) is a standardized measure of this property, and its value is reported as: [α]²⁴/D = +111° (c = 2 in ethanol) [3].
This notation signifies:
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24: The measurement was taken at 24 °C.
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D: The light source was the sodium D-line (589 nm).
-
+111°: The observed rotation for a standardized solution is 111 degrees in the clockwise direction.
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c = 2 in ethanol: The concentration of the sample solution was 2 g per 100 mL of ethanol.
The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample, making polarimetry a fundamental tool for assessing optical purity.
Experimental Protocol: Measurement of Optical Rotation
Methodology:
-
Solution Preparation: Prepare a solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of a specified solvent (e.g., 200 mg in 10 mL of ethanol for c=2). Ensure complete dissolution.
-
Instrument Blank: Fill the polarimeter cell (of a known path length, e.g., 1 dm) with the pure solvent (ethanol) and zero the instrument.
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Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c)
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α = observed rotation
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l = path length in decimeters (dm)
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c = concentration in g/mL
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Solubility Profile
The solubility of (R)-(+)-N-(1-Phenylethyl)succinamic acid is governed by the interplay between its polar functional groups (carboxylic acid, amide) and its nonpolar aromatic ring. This amphiphilic nature dictates its solubility in various laboratory solvents. While quantitative data is scarce in the public domain, a qualitative profile can be inferred from experimental descriptions.
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Soluble in: Ethanol (used for optical rotation measurements)[3], Ethyl Acetate (used for recrystallization)[5].
-
Expected Solubility: Likely soluble in other polar protic and aprotic solvents such as methanol, acetone, and THF due to hydrogen bonding capabilities.
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Expected Insolubility: Likely insoluble in nonpolar solvents like hexanes and toluene.
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Aqueous Solubility: The carboxylic acid moiety imparts some water solubility, which is expected to be pH-dependent. Solubility will significantly increase in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to the formation of the highly soluble carboxylate salt.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bond donor/acceptor interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Dipole-dipole interactions and H-bond accepting. |
| Aqueous (Basic) | 1M NaOH, NaHCO₃(aq) | Very Soluble | Deprotonation to form a water-soluble carboxylate salt. |
| Aqueous (Neutral) | Water | Slightly Soluble | Limited by the nonpolar phenyl group. |
| Nonpolar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; insufficient interactions. |
Spectroscopic and Structural Characterization
Spectroscopic techniques provide a detailed fingerprint of the molecule's structure, confirming the presence of key functional groups and the connectivity of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of functional groups. The expected characteristic absorption bands for this molecule are:
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~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
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~3200 cm⁻¹: N-H stretch of the secondary amide.
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~3000-2850 cm⁻¹: C-H stretches of the aliphatic (CH, CH₂, CH₃) groups.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.
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~1640 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).
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~1550 cm⁻¹: N-H bend of the amide (Amide II band).
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~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Expected Signals):
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~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring.
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~8.0-8.5 ppm (doublet, 1H): N-H proton of the amide, which may be broad.
-
~10-12 ppm (singlet, broad, 1H): O-H proton of the carboxylic acid.
-
~5.0 ppm (quintet, 1H): The methine (CH) proton at the chiral center, coupled to both the N-H and the methyl group.
-
~2.5 ppm (multiplet, 4H): The two methylene (CH₂) groups of the succinyl backbone.
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~1.5 ppm (doublet, 3H): The methyl (CH₃) protons, coupled to the adjacent methine proton.
¹³C NMR (Expected Signals):
-
~175-180 ppm: Carbonyl carbon of the carboxylic acid.
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~170-175 ppm: Carbonyl carbon of the amide.
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~140-145 ppm: Quaternary aromatic carbon attached to the ethyl group.
-
~125-130 ppm: Aromatic CH carbons.
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~50 ppm: Methine (CH) carbon of the chiral center.
-
~30-35 ppm: Methylene (CH₂) carbons of the succinyl group.
-
~20 ppm: Methyl (CH₃) carbon.
X-ray Crystallography
The solid-state structure of (R)-N-(1-phenylethyl)succinamic acid has been determined by single-crystal X-ray diffraction.[5] This analysis provides definitive proof of its constitution and conformation in the crystalline form. Key findings from the study include:
-
The presence of two crystallographically independent molecules in the asymmetric unit, which differ slightly in their conformation.
-
The formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups of two molecules.[5]
-
The existence of infinite chains parallel to the b-axis, formed by hydrogen bonds between the amide groups of adjacent molecules.[5]
This detailed structural information is invaluable for understanding intermolecular interactions, which can influence physical properties like melting point and solubility, and is crucial for crystal engineering and polymorphism studies.
Conclusion
The physical properties of (R)-(+)-N-(1-Phenylethyl)succinamic acid are well-defined and consistent with its molecular structure. Its distinct melting point, strong dextrorotatory optical activity, and characteristic spectroscopic fingerprint provide a robust set of parameters for its identification, purity assessment, and quality control. For researchers in drug development and asymmetric synthesis, a firm grasp of these properties is essential for the reliable application of this compound as a chiral resolving agent and for the accurate characterization of its downstream products. The methodologies outlined in this guide represent standard, validated approaches to confirming these critical physicochemical attributes.
References
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Amerigo Scientific. (R)-(+)-N-(1-Phenylethyl)succinamic acid (98%). [Link]
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Czugler, M., & Kálmán, A. (1988). Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K. Acta Crystallographica Section C: Crystal Structure Communications, 44(8), 1423-1426. [Link]
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Chegg. 1-phenylethylamine, the structure of which is given below, when the neat amine placed in a 10 cm polarimeter tube displayed an optical rotation vahue of +30. 81' [sodium D line, t= 23° C] physical properties for (R). [Link]
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Sciencemadness Wiki. Succinic acid. [Link]
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